![molecular formula C10H12N2O3 B1479292 2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2098010-29-6](/img/structure/B1479292.png)
2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
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Overview
Description
2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid, also known as CPMPA, is an organic compound which has been studied for its potential use in scientific research applications. It is a derivative of acetic acid and is a member of the pyrimidine family. CPMPA is a valuable intermediate in the synthesis of various compounds, and has been used to develop novel drugs and other compounds with potential therapeutic uses.
Scientific Research Applications
- Researchers have investigated the antiviral potential of cyclopropylmethyl acetic acid. Its structural features may interfere with viral replication or entry mechanisms, making it a candidate for antiviral drug development .
- The cyclopropylmethyl carbocation (C6H5CH2+) is exceptionally stable due to resonance effects. Researchers have investigated its properties and stability, shedding light on carbocation chemistry .
Antiviral Activity
Stable Carbocation Studies
These applications highlight the diverse roles that cyclopropylmethyl acetic acid can play in scientific research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound! 🌟
properties
IUPAC Name |
2-[4-(cyclopropylmethyl)-6-oxopyrimidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9-4-8(3-7-1-2-7)11-6-12(9)5-10(14)15/h4,6-7H,1-3,5H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEILCHBVWOQQDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC(=O)N(C=N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(cyclopropylmethyl)-6-oxopyrimidin-1(6H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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